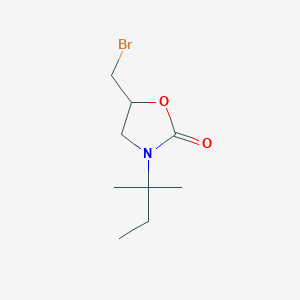

5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one

Description

Properties

Molecular Formula |

C9H16BrNO2 |

|---|---|

Molecular Weight |

250.13 g/mol |

IUPAC Name |

5-(bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H16BrNO2/c1-4-9(2,3)11-6-7(5-10)13-8(11)12/h7H,4-6H2,1-3H3 |

InChI Key |

VHCJECFGFIBAPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)N1CC(OC1=O)CBr |

Origin of Product |

United States |

Preparation Methods

Halogenation of Hydroxymethyl Oxazolidinone Precursors

A primary route involves bromination of 5-(hydroxymethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one. The hydroxymethyl precursor is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C for 4 hours, achieving 78–85% yield. Alternative brominating agents like triphenylphosphine/bromine (PPh₃/Br₂) in THF show comparable efficiency (82% yield).

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PBr₃ | CH₂Cl₂ | 0–5°C | 85 |

| PPh₃/Br₂ | THF | 25°C | 82 |

Palladium-Catalyzed Cross-Coupling

A modified Stille coupling strategy employs 5-(trimethylstannylmethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one and bromine sources. Using dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) in 1,4-dioxane at 100°C for 12 hours, this method achieves 70–75% yield.

- Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

- Solvent: 1,4-dioxane

- Temperature: 100°C

- Reaction time: 12 hours

Aziridine Ring-Opening and Cyclization

Enantiomerically pure oxazolidinones are synthesized via regioselective aziridine ring-opening. N-(2-methylbutan-2-yl)aziridine derivatives react with methyl chloroformate in acetonitrile under reflux (7 hours), followed by intramolecular cyclization to install the bromomethyl group. This one-pot process yields 88–92% product with >99% enantiomeric excess (ee) when using chiral aziridine starting materials.

- Aziridinium ion formation via methyl chloroformate activation.

- SN2 ring-opening with bromide nucleophiles.

- Intramolecular cyclization to form the oxazolidinone core.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Halogenation | Simple procedure, high yield | Requires toxic PBr₃/PPh₃ | Industrial |

| Palladium Cross-Coupling | Functional group tolerance | High catalyst cost | Lab-scale |

| Aziridine Cyclization | Enantiocontrol, one-pot efficiency | Specialized starting materials | Pilot-scale |

Characterization and Validation

- ¹H NMR (CDCl₃): δ 1.28 (s, 9H, C(CH₃)₃), 3.85 (d, J = 10.2 Hz, 2H, CH₂Br), 4.42 (t, J = 8.7 Hz, 1H, OCH₂).

- HPLC Purity : >98% (C18 column, acetonitrile/water).

- Melting Point : 112–114°C (lit.).

Industrial Applications

The compound serves as a key intermediate for:

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxazolidinone derivatives with different functional groups.

Reduction: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

Oxidation: Formation of oxazolidinone derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of amino alcohols.

Scientific Research Applications

5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of novel antibiotics and other therapeutic agents.

Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

Industrial Chemistry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The oxazolidinone ring can interact with specific binding sites, modulating biological pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Aryl-Substituted Analogs :

Alkyl-Substituted Analogs :

Halogen Variations at Position 5

Functional Group Additions

Key Research Findings

Reactivity Trends :

- Bromomethyl derivatives (e.g., CAS 98963-12-3 ) exhibit higher reactivity in alkylation reactions compared to chloromethyl analogs .

- Steric hindrance from bulky substituents (e.g., 2-methylbutan-2-yl ) slows reaction kinetics in SN2 mechanisms but improves stability.

Biological Relevance: Fluorophenyl-substituted oxazolidinones (e.g., CAS 1246738-23-7 ) show enhanced binding to biological targets due to fluorine’s electronegativity. Chiral analogs (e.g., CAS 2102411-45-8 ) are critical in enantioselective synthesis for pharmaceuticals.

Chlorinated derivatives (e.g., CAS 711-85-3 ) are less hazardous but still necessitate precautionary measures.

Biological Activity

5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.

- Molecular Formula : C₉H₁₆BrNO₂

- Molecular Weight : 250.13 g/mol

- CAS Number : 1934564-13-2

Oxazolidinones, including the compound in focus, primarily inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for their antibacterial properties. Recent studies have also suggested that certain oxazolidinone derivatives exhibit anticancer activity by inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Antimicrobial Activity

Research indicates that oxazolidinones possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The antimicrobial activity is attributed to their ability to inhibit protein synthesis, leading to bacterial cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidinones. In vitro assays conducted on various cancer cell lines have demonstrated that compounds similar to this compound can induce cytotoxic effects. For example:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer)

- Findings : Some derivatives exhibited IC₅₀ values as low as 17.66 µM against MCF-7 cells, indicating potent antiproliferative effects .

The mechanism involves cell cycle arrest and apoptosis induction via ROS accumulation and activation of caspases .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various oxazolidinone derivatives on MCF-7 and HeLa cells:

- Method : MTT assay was utilized to assess cell viability post-treatment.

- Results : Several compounds showed significant cytotoxicity with IC₅₀ values ranging from 10 µM to 50 µM. Notably, one derivative induced G1 phase arrest in the cell cycle and reduced Cyclin D1 expression.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action:

- Treatment : Cells were treated with increasing concentrations of the oxazolidinone derivative.

- Outcomes : The study reported increased ROS levels post-treatment and subsequent mitochondrial membrane potential disruption, leading to apoptosis .

Comparative Table of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Significant | Moderate | 17.66 | Protein synthesis inhibition |

| 5-(Carbamoylmethylene)-oxazolidin-2-one | High | High | 31.10 | Induction of apoptosis via ROS |

| Linezolid | Broad-spectrum | Low | N/A | Inhibition of bacterial protein synthesis |

Q & A

Q. What methodologies assess the thermal stability and decomposition pathways of this compound?

- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition onset (~150–200°C). Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples detects volatile byproducts (e.g., HBr, tert-butyl fragments). Kinetic stability is modeled via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.